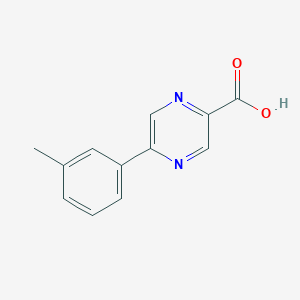

5-(m-Tolyl)pyrazine-2-carboxylic acid

Description

5-(m-Tolyl)pyrazine-2-carboxylic acid is a distinct heterocyclic compound that emerges from the confluence of two significant chemical moieties: the pyrazine-2-carboxylic acid scaffold and a meta-tolyl substituent. While not as extensively documented as some mainstream pharmaceutical agents, its structure represents a strategic design in medicinal and materials chemistry. The investigation of such molecules is driven by the desire to create novel compounds with tailored electronic, steric, and bioactive properties. This article explores the foundational chemical principles that make this compound a subject of interest in modern chemical research, focusing on its structural components and the rationale for its academic inquiry.

| Property | Data |

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

| Canonical SMILES | CC1=CC(=CC=C1)C2=CN=C(C=N2)C(=O)O |

| InChI Key | FBOZLPOMVUKXNQ-UHFFFAOYSA-N |

| Topological Polar Surface Area | 63.1 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

Note: The data in this table is computationally derived based on the known structure of the compound.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylphenyl)pyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-8-3-2-4-9(5-8)10-6-14-11(7-13-10)12(15)16/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRAJUUGZSLHFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Pyrazine-2-carboxylic Acid Scaffold Construction

The foundational pyrazine (B50134) ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation. nih.gov The classical and most direct method for constructing the pyrazine scaffold involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netontosight.ainih.gov This reaction typically proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring. researchgate.net Common oxidizing agents for this step include copper(II) oxide or manganese oxide. researchgate.net

Alternative strategies for forming the pyrazine ring include:

Self-condensation of α-amino carbonyl compounds: Two molecules of an α-amino ketone or aldehyde can condense to form a dihydropyrazine, which is then oxidized. researchgate.net

Cyclization of α-azido ketones or α-nitroso ketones: These precursors can be reduced and cyclized to form the pyrazine ring system. slideshare.net

Ring synthesis from acyclic precursors: For instance, 2,3-bis(arylideneamino)-3-cyanoarylamides can be cyclized to form a dihydropyrazine precursor upon heating. researchgate.net

For the specific synthesis of pyrazine-2-carboxylic acids, precursors containing a carboxylic acid or a group that can be converted to it (like an ester or nitrile) are required. For example, the condensation of ethylenediamine (B42938) with a 1,2-dicarbonyl compound bearing a carboxylic acid or ester group would lead to the desired scaffold after oxidation.

Synthetic Routes for Incorporating Aryl Substituents at Pyrazine C-5

Once the pyrazine ring is formed, or during its construction, the m-tolyl group must be introduced at the C-5 position. Key methods for this carbon-carbon bond formation are detailed below.

Palladium-catalyzed cross-coupling reactions are among the most efficient and versatile methods for forming C-C bonds between aromatic rings. The Suzuki-Miyaura coupling, in particular, is well-suited for the arylation of heterocyclic compounds like pyrazine. mdpi.comnih.gov This reaction typically involves the coupling of a halogenated pyrazine derivative (e.g., 5-chloro- or 5-bromopyrazine-2-carboxylic acid ester) with an arylboronic acid (in this case, m-tolylboronic acid).

The reaction is catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., potassium phosphate (B84403) or sodium carbonate) and an appropriate solvent like 1,4-dioxane. mdpi.com The carboxyl group is usually protected as an ester during the coupling reaction to prevent side reactions.

| Pyrazine Substrate | Coupling Partner | Catalyst | Base | Solvent | Typical Conditions |

|---|---|---|---|---|---|

| 5-Halopyrazine-2-carboxylate | m-Tolylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand | K₃PO₄, Na₂CO₃, or other inorganic bases | 1,4-Dioxane, Toluene, or DME | Inert atmosphere, elevated temperature (e.g., 80-100°C) |

Homolytic aroylation offers a different mechanistic approach to functionalizing the pyrazine ring. This radical-based method involves the generation of an aroyl radical from a suitable precursor, such as an aromatic carbaldehyde (m-tolualdehyde). The reaction is typically performed on a protonated pyrazine nucleus, which enhances its reactivity towards nucleophilic radical attack. The aroyl radical adds to an electron-deficient carbon of the pyrazine ring, typically at positions α or γ to the nitrogen atoms (C-2, C-3, C-5, C-6), to form the aroylated product. Subsequent oxidation of the intermediate radical adduct yields the final product. This method can be used to produce 5-aroylpyrazine-2-carboxylic acid derivatives.

Direct and Indirect Approaches to 5-(m-Tolyl)pyrazine-2-carboxylic Acid Synthesis

The synthesis of the target compound can be classified into two main strategies: direct and indirect.

Direct Approach (Post-Functionalization): This strategy involves first synthesizing a pyrazine-2-carboxylic acid derivative that is functionalized with a suitable leaving group (e.g., a halogen) at the C-5 position. This intermediate, such as methyl 5-chloropyrazine-2-carboxylate, is then subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with m-tolylboronic acid. The final step involves the hydrolysis of the ester group to yield this compound.

Indirect Approach (Ring Construction): In this approach, the pyrazine ring is constructed from precursors that already contain the necessary fragments. For example, an m-tolyl-substituted 1,2-dicarbonyl compound could be condensed with an α-amino acid amide derivative, such as glycinamide. The subsequent oxidation of the resulting dihydropyrazine intermediate would form the 5-(m-tolyl)pyrazine ring, and the amide group could then be hydrolyzed to the carboxylic acid. This method builds the substituted heterocyclic core in a single convergent step.

| Approach | Key Strategy | Example Precursors | Key Reaction |

|---|---|---|---|

| Direct | Functionalization of a pre-formed pyrazine ring | 5-Chloropyrazine-2-carboxylate + m-Tolylboronic acid | Suzuki-Miyaura Coupling |

| Indirect | Building the ring from substituted fragments | m-Tolyl-substituted 1,2-dicarbonyl + Glycinamide | Condensation/Oxidation |

Biocatalytic and Sustainable Production Pathways for Pyrazine Carboxylic Acids

In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally friendly methods for synthesizing heterocyclic compounds. Biocatalysis offers a promising alternative to traditional chemical synthesis.

Research has shown the use of the acyltransferase activity of amidase from Bacillus smithii for the biotransformation of pyrazinamide (B1679903) into derivatives like pyrazine-2-carboxylic acid. tandfonline.com This approach involves a one-step, solvent-free reaction condition, significantly reducing the use of hazardous chemicals. tandfonline.com Fed-batch biotransformation processes using entrapped whole-cell enzymes have also been developed to increase product concentration and conversion rates. tandfonline.com

Furthermore, enzyme-catalyzed methods, such as using Lipozyme® TL IM, have been developed for the synthesis of pyrazinamide derivatives from pyrazine esters and amines in greener solvents like tert-amyl alcohol. These enzymatic processes can be conducted under mild conditions (e.g., 45 °C) with short reaction times. While not directly applied to this compound, these biocatalytic and greener methodologies establish a foundation for future sustainable production pathways for this class of compounds.

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of 5-(m-Tolyl)pyrazine-2-carboxylic acid. Through one-dimensional (¹H and ¹³C) and two-dimensional techniques, the chemical environment and connectivity of each atom in the molecule can be mapped.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the far downfield region, typically between 10–12 ppm, a characteristic chemical shift for such protons.

The aromatic region of the spectrum would be complex, containing signals for the two protons on the pyrazine (B50134) ring and the four protons on the m-tolyl substituent. The pyrazine protons, H3 and H6, are expected to appear as distinct singlets or narrowly coupled doublets at approximately 9.2 ppm and 8.9 ppm, respectively. The four protons of the m-tolyl ring would present a more intricate pattern, including a singlet and various multiplets (doublets, triplets) between 7.0 and 8.0 ppm. The methyl group of the tolyl substituent is anticipated to produce a sharp singlet further upfield, around 2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort the data.

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| COOH | 10.0 - 12.0 | broad singlet (br s) |

| Pyrazine-H3 | ~9.2 | singlet (s) |

| Pyrazine-H6 | ~8.9 | singlet (s) |

| Tolyl-H (aromatic) | 7.0 - 8.0 | multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 12 distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, with a predicted chemical shift in the range of 160–180 ppm. The aromatic carbons of both the pyrazine and tolyl rings would resonate between 120 and 150 ppm. The carbon of the methyl group on the tolyl ring is expected to appear at the most upfield position, around 20–25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort the data.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| COOH | 160 - 180 |

| Pyrazine & Tolyl (Aromatic C, C-N) | 120 - 150 |

Two-Dimensional NMR Techniques (e.g., gHSQC, gHMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton and carbon signals and for confirming the connectivity between the different structural fragments.

gHSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and the carbons they are attached to. For instance, it would definitively link the methyl proton signal at ~2.4 ppm to the methyl carbon signal at ~20-25 ppm and correlate the aromatic proton signals to their respective aromatic carbon signals.

gHMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations, typically over two to three bonds, which is critical for piecing the molecular structure together. Key expected correlations would include:

A correlation between the pyrazine proton H6 and the tolyl carbon C1', confirming the connection point between the two rings.

Correlations from the tolyl aromatic protons to the pyrazine carbon C5.

A correlation between the pyrazine proton H3 and the carboxylic acid carbonyl carbon (C=O), confirming the position of the acid group.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy provides insight into the functional groups present in the molecule. FTIR and Raman spectroscopy are complementary techniques that measure the vibrational modes of the molecule.

The FTIR spectrum of this compound is expected to be dominated by characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band is predicted between 2500 and 3300 cm⁻¹, which is indicative of the O-H stretching vibration within a hydrogen-bonded dimer. The carbonyl (C=O) stretching vibration should appear as a very strong, sharp band around 1690-1760 cm⁻¹.

Other significant bands would include aromatic C-H stretching just above 3000 cm⁻¹, C=C and C=N stretching vibrations for the pyrazine and tolyl rings in the 1400–1600 cm⁻¹ region, and C-O stretching and O-H bending vibrations between 910 and 1440 cm⁻¹. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which are often weak in the FTIR spectrum.

Table 3: Predicted Principal Vibrational Bands for this compound This table is interactive. Click on the headers to sort the data.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch (Methyl) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic acid) | 1690 - 1760 | Strong |

| Aromatic C=C and C=N stretch | 1400 - 1600 | Medium-Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₁₂H₁₀N₂O₂), the molecular weight is 214.22 g/mol . A low-resolution mass spectrum would show a molecular ion peak (M⁺) at m/z = 214. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula.

The fragmentation pattern is a molecular fingerprint. Key fragmentation pathways for carboxylic acids involve cleavages adjacent to the carbonyl group. Common expected fragments for this molecule would include:

[M-17]⁺ (m/z 197): Resulting from the loss of a hydroxyl radical (•OH).

[M-45]⁺ (m/z 169): Resulting from the loss of the entire carboxyl group (•COOH).

Table 4: Predicted Mass Spectrometry Fragments for this compound This table is interactive. Click on the headers to sort the data.

| m/z Value | Identity |

|---|---|

| 214 | [M]⁺ |

| 197 | [M - •OH]⁺ |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The conjugated system, which includes both the pyrazine and m-tolyl rings, is expected to give rise to strong absorptions in the UV region. The spectrum would likely show intense π → π* transitions, characteristic of the aromatic systems. Weaker n → π* transitions, associated with the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed, often as shoulders on the main absorption bands. Based on data for similar aryl-pyrazine structures, significant absorption maxima (λ_max) are anticipated in the 250-350 nm range.

X-ray Crystallography for Solid-State Molecular Structure Determination

A comprehensive search of crystallographic databases and scientific literature did not yield specific experimental X-ray diffraction data for the compound this compound. While crystallographic studies have been conducted on numerous related pyrazine derivatives, including various amides and salts of pyrazine-2-carboxylic acid, the crystal structure of the title compound has not been reported.

To illustrate the type of data typically obtained from such an analysis, a hypothetical data table is presented below. This table represents the kind of information that would be generated from a successful single-crystal X-ray diffraction experiment.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 10.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1005 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.415 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a compound. This method is crucial for verifying the empirical formula of a newly synthesized substance, ensuring its purity and confirming its stoichiometry. The technique typically involves the combustion of a small, precisely weighed sample, followed by the quantitative analysis of the resulting combustion products (such as CO₂, H₂O, and N₂).

A diligent search of the scientific literature did not uncover any published experimental elemental analysis data specifically for this compound. However, the theoretical elemental composition can be calculated based on its molecular formula, C₁₂H₁₀N₂O₂.

The molecular weight of this compound is 214.22 g/mol . The theoretical percentages of each element are as follows:

Carbon (C): (12 × 12.011 g/mol ) / 214.22 g/mol × 100% = 67.28%

Hydrogen (H): (10 × 1.008 g/mol ) / 214.22 g/mol × 100% = 4.71%

Nitrogen (N): (2 × 14.007 g/mol ) / 214.22 g/mol × 100% = 13.08%

Oxygen (O): (2 × 15.999 g/mol ) / 214.22 g/mol × 100% = 14.93%

In a typical experimental report, these theoretical values would be compared against the experimentally determined values to confirm the identity and purity of the compound. The experimental results are generally expected to be within ±0.4% of the calculated theoretical values.

Theoretical vs. Hypothetical Experimental Elemental Analysis Data

| Element | Theoretical % | Hypothetical Found % |

|---|---|---|

| Carbon (C) | 67.28 | 67.35 |

| Hydrogen (H) | 4.71 | 4.68 |

This comparison is a critical step in the characterization of any new chemical entity, providing foundational evidence for its proposed molecular formula.

Computational Chemistry and in Silico Analysis

Quantum Chemical Calculations (Density Functional Theory - DFT, Hartree-Fock) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT), particularly with the B3LYP functional, and Hartree-Fock (HF) are employed to determine the electronic structure and molecular orbitals of pyrazine (B50134) derivatives. researchgate.netnih.gov These calculations help in optimizing the molecular geometry to its most stable conformation. nih.gov

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mahendrapublications.com The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are crucial descriptors of a molecule's reactivity and stability. researchgate.netsemanticscholar.org A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. semanticscholar.org For similar pyrazine-based compounds, the HOMO is often localized over the entire molecule, while the LUMO may be distributed across the pyrazine and adjacent rings, facilitating intramolecular charge transfer upon excitation. mahendrapublications.comnanoient.org

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.5 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. A smaller gap signifies higher reactivity. semanticscholar.org | 4.2 to 4.9 |

Molecular Electrostatic Potential (MEP) Mapping and Surface Analysis

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. preprints.org

Different colors on the MEP map represent varying potential values. Regions of negative potential, typically colored red, are rich in electrons and are prone to electrophilic attack. researchgate.net For 5-(m-Tolyl)pyrazine-2-carboxylic acid, these red areas are expected around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazine ring. nih.gov Conversely, regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. researchgate.net These blue areas are typically found around the hydrogen atom of the carboxylic acid group and hydrogen atoms on the aromatic rings. nih.gov Green and yellow areas represent regions of intermediate or near-zero potential. researchgate.net This analysis provides a clear picture of how the molecule will likely interact with other polar molecules or biological receptors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing a QSAR model, the activity of new, unsynthesized compounds like this compound can be predicted, guiding lead optimization in drug discovery. nih.gov

The process involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). A mathematical model is then constructed to relate these descriptors to the observed biological activity (e.g., IC50 values). nih.gov For a molecule like this compound, a QSAR model could predict its potential efficacy as an inhibitor for a specific enzyme, thereby prioritizing it for synthesis and experimental testing. nih.gov

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a biological target, such as a protein or enzyme. semanticscholar.orgresearchgate.net This technique is crucial for understanding the potential mechanism of action and for predicting the binding affinity of a compound. semanticscholar.org Pyrazine-2-carboxylic acid derivatives have been studied as potential inhibitors of enzymes like Mycobacterium tuberculosis InhA protein. semanticscholar.orgresearchgate.net

In a typical docking study, the 3D structure of the target protein is used as a receptor. The ligand, this compound, is then placed into the active site of the protein, and various conformations are sampled. The most favorable binding pose is identified based on a scoring function, which estimates the binding energy (often in kcal/mol). researchgate.net A lower binding energy indicates a more stable protein-ligand complex. nih.gov The analysis also reveals key interactions, such as hydrogen bonds and π-π stacking, between the ligand and specific amino acid residues in the active site. semanticscholar.orgnih.gov

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. nih.gov

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| M. tuberculosis InhA | Pyrazine-2-carboxylic acid derivative | -6.6 to -8.6 | Glycine, Threonine, Phenylalanine |

| Carbonic Anhydrase IX | Aryl-sulfonyl derivative | -7.3 to -8.6 | Gln92, His68, Val130, Thr200 |

Note: This table represents typical results for related compounds, as specific data for this compound may not be publicly available.

Prediction of Molecular Reactivity and Stability

The reactivity and stability of this compound can be predicted using global reactivity descriptors derived from the HOMO and LUMO energies obtained through DFT calculations. semanticscholar.org These descriptors provide a quantitative measure of the molecule's response to chemical reactions.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. A higher value indicates greater stability. semanticscholar.org

Chemical Softness (S): The reciprocal of hardness (1/η). Higher softness corresponds to higher reactivity. semanticscholar.org

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These parameters, combined with the insights from MEP analysis, provide a comprehensive theoretical framework for understanding the chemical behavior of the molecule. semanticscholar.org A low chemical hardness and a high electrophilicity index would suggest that this compound is a reactive species.

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud; higher value means more stable. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; higher value indicates higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | μ2 / 2η (where μ ≈ -χ) | Quantifies the energy lowering of a molecule when it accepts electrons. |

Supramolecular Chemistry and Advanced Material Applications

Design of Coordination Compounds and Organometallic Complexes with Pyrazine-2-carboxylic Acid Ligands

Pyrazine-2-carboxylic acid (pyzaH) and its substituted analogues are effective ligands in coordination chemistry due to their ability to bind with metal ions in various modes. The ligand can coordinate as a monodentate unit through one of its heterocyclic nitrogen atoms or as a bidentate ligand involving both a nitrogen atom and the carboxylate group. nih.govnih.gov This versatility allows for the synthesis of a wide array of coordination compounds and organometallic complexes with diverse structural and electronic properties.

Research on pyzaH has demonstrated its ability to form stable complexes with numerous transition metals, including manganese (Mn), cobalt (Co), nickel (Ni), and zinc (Zn). nih.gov For example, in complexes like [ZnCl2(pyzaH)2]·2H2O, the pyzaH molecules act as monodentate ligands, coordinating solely through a heterocyclic nitrogen. nih.gov In contrast, other structures can involve bridging chloride ions, leading to one-dimensional (1D) polymeric complexes such as [MCl2(pyzaH)2]n·2nH2O (where M = Mn, Co). nih.gov The introduction of substituents on the pyrazine (B50134) ring, such as the m-tolyl group in 5-(m-Tolyl)pyrazine-2-carboxylic acid, can influence the steric and electronic properties of the ligand, thereby tuning the resulting complex's geometry, stability, and reactivity. The design of organometallic complexes, such as those involving platinum(II) centers, has also been explored, creating building blocks for larger supramolecular assemblies. nih.gov

| Metal Ion | Complex Formula | Ligand Coordination Mode | Structural Feature | Reference |

|---|---|---|---|---|

| Zinc (Zn) | [ZnCl2(pyzaH)2]·2H2O | Monodentate (via N) | Discrete molecular complex | nih.gov |

| Manganese (Mn) | [MnCl2(pyzaH)2]n·2nH2O | Monodentate (via N) | 1D coordination polymer with bridging chlorides | nih.gov |

| Cobalt (Co) | [CoCl2(pyzaH)2]n·2nH2O | Monodentate (via N) | 1D coordination polymer with bridging chlorides | nih.gov |

| Iron (Fe) / Silver (Ag) | [Fe(pca)2Ag]n·nH2O | Bidentate (N,O-chelation) | 3D metal-organic framework | acs.org |

| Platinum (Pt) | Organoplatinum pyrazine dipod | - | Ditopic acceptor for supramolecular macrocycles | nih.gov |

Self-Assembly and Nanoassembly Formation

Self-assembly is a cornerstone of supramolecular chemistry, where molecules spontaneously organize into ordered structures through non-covalent interactions. Pyrazine-2-carboxylic acids are particularly adept at forming such assemblies, primarily through hydrogen bonding. A recurring and robust interaction is the "carboxylic acid-pyridine supramolecular synthon," which involves a hydrogen bond between the carboxylic acid's O-H group and a heterocyclic nitrogen atom (O-H···N). nih.gov This interaction often proves more favorable than the common acid-acid dimer, guiding the self-assembly process in the solid state. nih.gov

The interplay of hydrogen bonds can lead to the formation of one-dimensional supramolecular polymers. nih.gov For instance, enantiomers of a carboxylic acid functionalized oxacalix researchgate.netbenzene researchgate.netpyrazine were shown to form step-like 1D polymers via intermolecular hydrogen bonds between the carboxylic acid groups. nih.gov The process of nanoassembly can also be driven by coordination-driven self-assembly, where pyrazine-based tectons (building blocks) with predefined geometries are linked by metal ions to form discrete, nanosized structures like supramolecular hexagons. rsc.org The predictable nature of these interactions allows for the rational design of complex nanoassemblies with specific shapes and dimensions.

Host-Guest Chemistry and Molecular Recognition Phenomena

The controlled cavities and specific recognition sites within supramolecular structures derived from pyrazine-based ligands enable their use in host-guest chemistry. These systems can selectively bind other molecules (guests) based on size, shape, and electronic complementarity. Organometallic macrocycles containing the pyrazine motif have been synthesized and shown to act as effective hosts for electron-deficient guest molecules. nih.govnih.gov

For example, hexagonal macrocycles constructed from pyrazine-containing organoplatinum(II) acceptors have been studied for their ability to bind nitroaromatic compounds, such as 2,4-dinitrotoluene (B133949) (DNT) and picric acid (PA). nih.gov The binding process can be quantified using techniques like Isothermal Titration Calorimetry (ITC), which provides key thermodynamic parameters for the host-guest interaction. nih.govnih.gov These studies reveal the binding stoichiometry and the thermodynamic driving forces behind the molecular recognition event, offering insights into the nature of the non-covalent interactions at play. The π-electron-rich cavity of the pyrazine-based host interacts favorably with the electron-deficient aromatic system of the nitroaromatic guest. nih.gov

| Host System | Guest Molecule | Binding Stoichiometry (Host:Guest) | Binding Constant (K) | Reference |

|---|---|---|---|---|

| Pyrazine-based Organoplatinum Complex | 2,4-Dinitrotoluene (DNT) | - | - | nih.gov |

| Pyrazine-based Organoplatinum Complex | Picric Acid (PA) | - | - | nih.gov |

| Cationic Metallamacrocycle | 2,4-Dinitrotoluene (DNT) | - | - | nih.gov |

| Cationic Metallamacrocycle | Picric Acid (PA) | - | - | nih.gov |

Metal-Organic Frameworks (MOFs) and Coordination Polymer Formation with Pyrazine-2-carboxylate Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Pyrazine-2-carboxylate and its polycarboxylic analogues, such as pyrazine-dicarboxylic acid (PzDC) and 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (TCPP), are excellent candidates for MOF synthesis due to their rigid structure and multiple coordination sites. researchgate.netrsc.org

The combination of these ligands with metal ions like zinc(II), iron(III), and cobalt(II) leads to the formation of robust, often porous, 3D frameworks. researchgate.netrsc.orgresearchgate.net For example, two porous zinc MOF isomers were synthesized using a pyrazine tetracarboxylic acid ligand, exhibiting high surface areas (up to 1324 m²/g) and potential for gas separation. rsc.orgresearchgate.net The structure of these MOFs can be tuned by altering synthesis conditions, such as the solvent system. rsc.org The pyrazine nitrogen atoms can introduce modulated O-Fe-N coordination environments in iron-based MOFs, which can enhance their catalytic properties by affecting the local electronic environment of the metal clusters. researchgate.netnih.gov

| MOF Designation | Metal Node | Pyrazine-based Ligand | Key Structural Feature | Reference |

|---|---|---|---|---|

| Zn2(TCPP)(DPB) Isomer 1 | Zn(II) paddlewheel | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (TCPP) | Two-fold catenated 3D framework, BET area 1324 m²/g | rsc.orgresearchgate.net |

| Zn2(TCPP)(DPB) Isomer 2 | Zn(II) paddlewheel | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (TCPP) | 3D framework, BET area 1247 m²/g | rsc.orgresearchgate.net |

| Fe-ATA/PzDC-7:3 | Fe(III) clusters | Pyrazine-dicarboxylic acid (PzDC) | Porous structure with modulated O-Fe-N coordination | researchgate.netnih.gov |

| Co/Ni-based MOF | Co(II) and Ni(II) | Pyrazine and Terephthalate (B1205515) | Framework with oxygen and nitrogen donor sites | mdpi.com |

Applications in Environmental Science (e.g., Adsorption, Photocatalysis)

The unique properties of MOFs derived from pyrazine-carboxylate ligands, such as high porosity, large surface area, and tunable active sites, make them promising materials for environmental applications. These applications include the adsorption of pollutants and the photocatalytic degradation of harmful substances.

Pyrazine-based MOFs have shown significant potential for selective gas adsorption, which is crucial for environmental protection and carbon capture. Highly porous zinc MOFs constructed with pyrazine tetracarboxylic acid have demonstrated favorable selectivity for CO2 and light hydrocarbons (C3H8, C3H6) over methane (B114726) (CH4). rsc.orgresearchgate.net In the realm of water purification, a MOF prepared with cobalt and nickel ions linked by pyrazine and terephthalate ligands was utilized as an effective adsorbent for chromium (Cr) ions, achieving a removal capacity of about 96% from a 50 ppm solution. mdpi.com

Furthermore, iron-based MOFs incorporating pyrazine-dicarboxylic acid have been developed as highly efficient catalysts for Fenton-like processes. researchgate.netnih.gov The modulated O-Fe-N coordination environment in these MOFs enhances the generation of hydroxyl radicals, which are powerful oxidizing agents capable of degrading persistent organic pollutants in wastewater. researchgate.netnih.gov The photocatalytic activity of transition metal complexes with pyrazine and polycarboxylate ligands has also been investigated, with some complexes showing the ability to degrade organic dyes under UV irradiation. rsc.org

| Application | Material | Target Pollutant | Key Finding | Reference |

|---|---|---|---|---|

| Gas Separation | Zn2(TCPP)(DPB) MOFs | CO2, C3H8, C3H6, CH4 | High selectivity for CO2 and light hydrocarbons over methane. | rsc.orgresearchgate.net |

| Heavy Metal Adsorption | Co/Ni-based pyrazine MOF | Chromium (Cr) ions | ~96% adsorption capacity in a 50 ppm solution. | mdpi.com |

| Wastewater Treatment | Fe-ATA/PzDC-7:3 MOF | Organic pollutants (e.g., sulfamethoxazole) | Enhanced hydroxyl radical generation in a Fenton-like process. | researchgate.netnih.gov |

| Photocatalysis | Zn-based triazine-polycarboxylic acid complex | Organic Dyes | Demonstrated photocatalytic activity under UV irradiation. | rsc.org |

Biological Activity and Mechanistic Insights in Vitro and Pre Clinical Studies

Antimycobacterial Activity of Pyrazine-2-carboxylic Acid Analogues

Analogues of pyrazine-2-carboxylic acid are recognized for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This activity is a focal point of research due to the urgent need for new drugs to combat rising antibiotic resistance.

Numerous studies have demonstrated the in vitro efficacy of pyrazine-2-carboxylic acid derivatives against the virulent M. tuberculosis H37Rv strain. The minimum inhibitory concentration (MIC) is a key measure of a compound's potency. For instance, a series of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, which are structurally related to the core pyrazine-2-carboxylic acid scaffold, have shown promising activity. One of the most active compounds in this series, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid, exhibited a high level of activity with a MIC value of 1.56 µg/mL (5 µM) against M. tuberculosis H37Rv. nih.gov Another related ester derivative, Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate, also demonstrated significant activity with a MIC of 3.13 µg/mL. nih.govnih.gov

Similarly, investigations into 5-chloro-N-phenylpyrazine-2-carboxamides revealed that most compounds in this series were active against M. tuberculosis H37Rv, with MIC values typically in the range of 1.56–6.25 µg/mL. nih.gov Notably, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide was found to be particularly potent, inhibiting M. tuberculosis at a MIC of 1.56 µg/mL. nih.gov Furthermore, certain 5-alkylamino-N-phenylpyrazine-2-carboxamides have displayed micromolar activity against mycobacterial strains; for example, 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide showed a MIC of 0.78 µg/mL against M. tuberculosis H37Ra. nih.gov

These findings underscore the potential of the pyrazine-2-carboxylic acid scaffold as a foundational structure for developing potent antitubercular agents.

| Compound | MIC (µg/mL) | Reference |

|---|---|---|

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | 1.56 | nih.gov |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | 3.13 | nih.govnih.gov |

| 5-Chloro-N-phenylpyrazine-2-carboxamides (general range) | 1.56 - 6.25 | nih.gov |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | 1.56 | nih.gov |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | 3.13 | nih.gov |

| 5-(Heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide (against H37Ra) | 0.78 | nih.gov |

Structure-activity relationship (SAR) studies are crucial for optimizing the antimycobacterial potency of pyrazine-2-carboxylic acid analogues. Research indicates that specific structural features are essential for their activity. The carboxylic acid group at the 2-position of the pyrazine (B50134) ring is considered vital for antimycobacterial efficacy. nih.gov Modifications or isosteric replacements of this group have generally resulted in a loss of activity. nih.gov

Substitutions on the pyrazine ring significantly modulate the compound's potency. For example, in the 5-chloro-N-phenylpyrazine-2-carboxamide series, a wide variety of substituents on the phenyl ring were tolerated without losing activity, suggesting that this part of the molecule can be modified to improve pharmacokinetic properties. nih.gov In another series of 5-alkylamino-N-phenylpyrazine-2-carboxamides, the length of the alkylamino chain was found to be a critical determinant of activity. nih.gov

Furthermore, studies on pyrazinoic acid (the parent compound) have shown that while bioisosteres of the pyrazine ring or the carboxylic acid did not enhance activity, substitutions with alkylamino groups at the 3- and 5-positions could increase potency by 5- to 10-fold. nih.gov This highlights that the core pyrazine ring and its carboxylic acid function are a well-defined pharmacophore, but targeted substitutions at other positions can lead to substantial improvements in antimycobacterial effects.

The mechanism of action for pyrazine-2-carboxylic acid and its analogues is complex and multifaceted, drawing heavily from studies on the well-known antitubercular drug pyrazinamide (B1679903) (PZA), which is a prodrug of pyrazinoic acid.

Pyrazinamidase (PncA): The primary mechanism for PZA involves its conversion to the active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene. wikipedia.orgchemicalbook.compatsnap.com This activation is crucial, and mutations in the pncA gene are the main cause of PZA resistance in M. tuberculosis. chemicalbook.comnih.gov Once formed, POA accumulates inside the bacterial cell, especially under acidic conditions, where it is thought to disrupt membrane potential and energy production. wikipedia.orgdrugbank.com

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): Beyond the classical PZA mechanism, DprE1 has emerged as a significant potential target for pyrazine-based compounds. nih.gov DprE1 is an essential enzyme for the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. mdpi.commdpi.com Inhibition of DprE1 disrupts the formation of the cell wall, leading to bacterial death. mdpi.com Several classes of DprE1 inhibitors have been identified through phenotypic screening. mdpi.comnewtbdrugs.org Molecular docking studies on 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids suggest that they share structural similarities with known DprE1 inhibitors and may bind to this enzyme, indicating a potential PZA-independent mechanism of action for these more complex analogues. nih.govnih.gov

Broad-Spectrum Antimicrobial Properties

While the primary focus has been on their antimycobacterial effects, some pyrazine-2-carboxylic acid derivatives have been evaluated for broader antimicrobial activity.

The activity of pyrazine-2-carboxylic acid analogues against non-mycobacterial species is generally limited and highly dependent on the specific chemical structure. Many derivatives show weak or no significant activity against common Gram-positive and Gram-negative bacteria. biorxiv.org For example, a study on forty-two novel 5-alkylamino-N-phenylpyrazine-2-carboxamides reported no antibacterial activity against the tested strains. nih.gov

However, some specific modifications can introduce broader activity. A series of novel pyrazine-2-carboxylic acid derivatives coupled with piperazines showed moderate activity against several clinical isolates. As shown in the table below, compounds were active against Escherichia coli (Gram-negative), Pseudomonas aeruginosa (Gram-negative), Bacillus subtilis (Gram-positive), and Staphylococcus aureus (Gram-positive), with MIC values ranging from 25 to 50 µg/mL for the most effective derivatives. rjpbcs.com This suggests that while the core pyrazine-2-carboxylic acid structure is not inherently a broad-spectrum agent, specific derivatization can extend its activity to other bacterial pathogens.

| Bacterial Strain | Type | Range of MICs for Active Compounds (µg/mL) |

|---|---|---|

| Escherichia coli | Gram-Negative | 50 |

| Pseudomonas aeruginosa | Gram-Negative | 25 - 50 |

| Bacillus subtilis | Gram-Positive | Effective (specific MICs not detailed) |

| Staphylococcus aureus | Gram-Positive | Effective (specific MICs not detailed) |

The antifungal properties of pyrazine-2-carboxylic acid analogues have also been explored, with varied results. Often, compounds developed for antimycobacterial activity show only poor or sporadic antifungal effects. For instance, amides of 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid demonstrated only a poor in vitro antifungal effect. nih.gov Similarly, the series of 5-alkylamino-N-phenylpyrazine-2-carboxamides that were potent against mycobacteria showed only sporadic activity against Candida species. nih.gov

Conversely, certain structural classes of pyrazine derivatives have demonstrated more consistent antifungal action. One study investigating pyrazine-2-carboxylic acid derivatives with various sulfonamides reported that the synthesized compounds were evaluated for both antibacterial and antifungal activity. orientjchem.org Another study found that specific pyrazine-piperazine derivatives were highly effective against the fungal pathogen Candida albicans, with MIC values as low as 3.125 µg/mL for the most potent compounds. rjpbcs.com These findings indicate that, similar to antibacterial activity, the potential for antifungal efficacy is highly dependent on the specific substitutions made to the pyrazine-2-carboxylic acid core.

Investigations into Antimicrobial Mechanisms of Action

Detailed mechanistic studies specifically elucidating the antimicrobial action of 5-(m-Tolyl)pyrazine-2-carboxylic acid are not extensively documented in the current body of scientific literature. However, the broader class of pyrazine-2-carboxylic acid derivatives has been a subject of interest in the development of novel antimicrobial agents. For instance, pyrazinamide, a well-known derivative, is a cornerstone in the treatment of tuberculosis. Its mechanism involves conversion to pyrazinoic acid, which disrupts membrane potential and interferes with energy production in Mycobacterium tuberculosis.

Research into other novel pyrazine-2-carboxylic acid derivatives has explored their efficacy against a variety of pathogens. Studies on related compounds have investigated their potential to inhibit essential microbial enzymes or disrupt cell wall integrity. For example, some pyrazine derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Molecular docking studies on some derivatives have suggested potential interactions with microbial enzymes such as GlcN-6-P synthase, which could be a possible mechanism for their antibacterial effects. However, specific studies detailing how the m-tolyl substituent at the 5-position influences the antimicrobial mechanism of the pyrazine-2-carboxylic acid scaffold are not yet available.

Anticancer and Cytotoxic Potentials

The pyrazine ring is a recognized scaffold in the design of anticancer agents, and various derivatives of pyrazinoic acid have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.

In Vitro Screening on Cancer Cell Lines

Table 1: In Vitro Cytotoxicity of a Related Pyrazinoic Acid Derivative (P16)

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| A549 | Lung | 6.11 |

| MCF-7 | Breast | 10.64 |

| HT-29 | Colon | 14.92 |

Data from a study on novel pyrazinoic acid derivatives, not this compound specifically. scispace.com

Exploration of Cellular and Molecular Targets for Cytotoxicity

The precise cellular and molecular targets of this compound have not been identified. However, research on related pyrazine derivatives points to several potential mechanisms of cytotoxic action. Molecular docking studies of some pyrazinoic acid derivatives have suggested that they may interact with the anti-apoptotic protein Bcl-2. scispace.com The binding of these compounds to Bcl-2 is thought to occur through hydrogen bonding and hydrophobic interactions, potentially disrupting its function and promoting apoptosis. scispace.com Other proposed mechanisms for pyrazine-based anticancer agents include the alteration of DNA methylation patterns and the induction of apoptosis through pathways involving cell shrinkage and nuclear DNA fragmentation. scispace.com

Other Bioactivities and Biochemical Interventions

Antidiabetic and Lipid-Lowering Potential

There is a notable lack of specific research into the antidiabetic and lipid-lowering potential of this compound. However, a related compound, 5-methyl-pyrazine-2-carboxylic acid, is a known intermediate in the synthesis of the third-generation diabetes medication glipizide, as well as acipimox (B1666537) and olbetam, which are used to lower blood fat. google.com This connection suggests that the pyrazine-2-carboxylic acid core may be a relevant pharmacophore for developing agents that modulate glucose and lipid metabolism.

Anti-inflammatory and Antioxidant Activities

The potential anti-inflammatory and antioxidant activities of this compound have not been directly investigated. However, the broader class of pyrazole (B372694) derivatives, which share some structural similarities, has been extensively studied for these properties. nih.gov For example, some pyrazole derivatives have shown potent anti-inflammatory effects in animal models. researchgate.net Additionally, various pyrazine-2-carboxylic acid derivatives have been synthesized and evaluated for their antioxidant properties using methods such as the DPPH and ABTS radical scavenging assays. rjpbcs.com For instance, one study found that a piperazine (B1678402) derivative of 3-aminopyrazine-2-carboxylic acid exhibited good antioxidant activity. rjpbcs.com These findings in related heterocyclic compounds suggest that this compound could warrant investigation for similar activities.

Photosynthesis Inhibition and Antialgal Effects

Based on a comprehensive review of available scientific literature, no studies have been published investigating the photosynthesis-inhibiting or antialgal effects of this compound. While various derivatives of pyrazine-2-carboxylic acid have been explored for these properties, specific data on the 5-(m-Tolyl) analogue is not present in the current body of research.

Elicitation of Secondary Metabolite Production in Plant Cell Cultures (e.g., flavonolignans in Silybum marianum)

There is no direct scientific literature available that details the use of this compound as an elicitor for the production of secondary metabolites, such as flavonolignans, in plant cell cultures of Silybum marianum or other species.

However, research has been conducted on structurally similar compounds. For instance, studies have explored the elicitation potential of N-aryl-5-tert-butylpyrazine-2-carboxamides, which are amide derivatives of pyrazine-2-carboxylic acid. Specifically, 5-tert-butyl-N-m-tolylpyrazine-2-carboxamide has been noted for its influence on the production of flavonolignans in Silybum marianum (milk thistle) cultures and its effects on the vegetative and reproductive growth of the plant. nih.govnih.govresearchgate.net These investigations into related molecules suggest that the pyrazine carboxamide scaffold can play a role in eliciting secondary metabolite production. nih.gov Nevertheless, it is crucial to emphasize that these findings pertain to a different, albeit related, chemical entity. The specific activity of this compound as an elicitor remains uninvestigated in published research.

Medicinal Chemistry Principles and Scaffold Optimization

Pyrazine-2-carboxylic Acid as a Privileged Scaffold in Drug Discovery

The pyrazine (B50134) ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation. mdpi.comnih.govnih.gov This structural motif is considered a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a foundation for the development of various therapeutic agents. researchgate.netnih.govnih.gov The pyrazine nucleus is present in several clinically approved drugs, demonstrating its versatility and acceptance in human medicine. nih.goveurekaselect.commdpi.com For example, drugs like Bortezomib (anticancer), Amiloride (diuretic), and Pyrazinamide (B1679903) (anti-tuberculosis) all feature the pyrazine core. nih.govnih.govmdpi.com

The value of the pyrazine-2-carboxylic acid scaffold, in particular, stems from several key chemical properties. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a crucial interaction for binding to the active sites of proteins and enzymes. pharmablock.comacs.org The carboxylic acid group provides a key hydrogen bond donor and acceptor site and can form strong ionic interactions, further anchoring the molecule to its biological target. ebrary.net This combination of features allows pyrazine-2-carboxylic acid derivatives to engage in a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and diuretic effects. mdpi.comtandfonline.comnih.gov The rigid, planar structure of the pyrazine ring also provides a stable framework for the specific spatial orientation of various substituents, allowing for fine-tuning of pharmacological activity. pharmablock.com

Structure-Activity Relationship (SAR) Studies for 5-(m-Tolyl)pyrazine-2-carboxylic Acid Derivatives and Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how modifications to a compound's structure affect its biological activity. For derivatives of this compound, SAR investigations focus on three primary regions: the aryl group at the 5-position (the m-tolyl group), the pyrazine core itself, and the carboxylic acid at the 2-position.

Studies on analogous 5-aryl-pyrazine-2-carboxylic acid amides have shown that the nature and position of substituents on the aryl ring significantly influence bioactivity. For instance, in a series of compounds tested for antimycobacterial activity against Mycobacterium tuberculosis, modifications to a phenyl ring attached to the core resulted in varied efficacy. The introduction of electron-withdrawing groups, such as a nitro (NO2) or trifluoromethyl (CF3) group, has been shown to enhance activity. nih.govnih.gov Specifically, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid demonstrated a potent Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL. nih.govnih.gov This suggests that electronic properties of the substituent on the aromatic ring play a critical role in the molecule's mechanism of action.

Furthermore, modifications to the carboxylic acid, such as converting it into an amide, can drastically alter the compound's profile. A study on substituted amides of pyrazine-2-carboxylic acids revealed that lipophilicity (measured as log P) is a key determinant of antimycobacterial and antifungal activity. researchgate.netnih.gov For example, the 3-methylphenyl amide of 6-chloro-5-tert-butyl-pyrazine-2-carboxylic acid showed poor antifungal effects, whereas the highly lipophilic 3,5-bis-trifluoromethylphenyl amide of the same core displayed significant antituberculotic activity (72% inhibition). researchgate.netnih.gov This highlights a common SAR theme where increasing lipophilicity can improve passage through the lipid-rich cell wall of mycobacteria. cuni.cz

The following table summarizes SAR data from related pyrazine-2-carboxylic acid derivatives, illustrating the impact of structural modifications on antimycobacterial activity.

| Compound/Derivative | Modification | Target Organism | Activity Measurement | Result |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | Phenyl ring has 4-NO₂ group; Carboxylic acid is amidated | M. tuberculosis H37Rv | MIC | 1.56 µg/mL (5 µM) nih.gov |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Phenyl ring has 4-CF₃; Carboxylic acid is a propyl ester | M. tuberculosis H37Rv | MIC | 3.13 µg/mL nih.gov |

| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Phenyl ring has two CF₃ groups; Carboxylic acid is amidated | M. tuberculosis | % Inhibition | 72% nih.gov |

| 3-methylphenyl amide of 6-chloro-5-tert-butyl-pyrazine-2-carboxylic acid | Phenyl ring is a 3-methylphenyl; Carboxylic acid is amidated | Various fungal strains | MIC | 31.25-500 µmol·dm⁻³ researchgate.net |

Prodrug Design and Biotransformation Considerations for Enhanced Bioactivity

A prodrug is an inactive or less active molecule that is metabolically converted within the body into the active therapeutic agent. This strategy is often employed to overcome poor physicochemical properties of a drug, such as low solubility or limited membrane permeability. For carboxylic acid-containing compounds like this compound, a common prodrug approach is esterification. ebrary.net

The carboxylic acid group is typically ionized at physiological pH, which can limit its ability to cross biological membranes via passive diffusion. ebrary.net Converting the carboxylic acid to an ester masks this ionizable group, increasing the molecule's lipophilicity and enhancing its absorption. nih.govnih.gov Once absorbed, ubiquitous esterase enzymes in the blood and tissues hydrolyze the ester back to the active carboxylic acid. ebrary.net

Research on pyrazinoic acid derivatives has demonstrated the viability of this approach. Methyl and propyl esters of 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acids were synthesized as prodrugs to increase lipophilicity for antimycobacterial evaluation. nih.govnih.gov In one instance, the propyl ester of a trifluoromethyl-substituted analog showed high activity against M. tuberculosis, indicating successful conversion to the active acid form at the site of action. nih.gov However, esterification does not universally guarantee improved activity; in some cases, the free acid form remains more potent, suggesting that the balance between lipophilicity and solubility is delicate. cuni.cz

Beyond simple esterification, the biotransformation of the pyrazine ring itself is a critical consideration. The ring can be a site for metabolic oxidation by cytochrome P-450 enzymes, which could lead to inactivation or the formation of reactive metabolites. acs.org Understanding these metabolic pathways is essential for designing prodrugs that not only reach their target but also maintain a favorable metabolic profile. Favipiravir, an antiviral drug, is a notable example of a pyrazine-based prodrug that requires enzymatic action to be converted into its active triphosphate form. mdpi.com

Ligand Efficiency and Drugability Assessment (Non-Clinical Parameters)

In early-stage drug discovery, non-clinical parameters are used to assess the "drug-likeness" of a compound, predicting its potential to become a successful oral drug. The most widely recognized set of guidelines is Lipinski's Rule of Five (RO5). wikipedia.orgdrugbank.com This rule states that orally active drugs generally have:

A molecular weight (MW) of less than 500 Daltons. wikipedia.org

A calculated octanol-water partition coefficient (ClogP, a measure of lipophilicity) not exceeding 5. wikipedia.org

No more than 5 hydrogen bond donors (HBD). wikipedia.org

No more than 10 hydrogen bond acceptors (HBA). wikipedia.org

Compounds that adhere to these rules are considered to have a higher probability of good oral absorption and permeation. ni.ac.rs this compound and its simple derivatives are well within these parameters. For example, the parent acid has a molecular weight of approximately 214 g/mol , one hydrogen bond donor (from the carboxylic acid), and three hydrogen bond acceptors (two pyrazine nitrogens and one carbonyl oxygen). Its lipophilicity is also well below the upper limit of 5.

Veber's rules provide additional criteria related to molecular flexibility, suggesting that compounds with 10 or fewer rotatable bonds and a polar surface area (PSA) of 140 Ų or less tend to have better oral bioavailability. ni.ac.rs

The table below analyzes this compound and a potential prodrug derivative against these key drugability parameters.

| Compound | Molecular Weight ( g/mol ) | H-Bond Donors | H-Bond Acceptors | ClogP (Calculated) | Lipinski Violations |

| This compound | ~214.22 | 1 | 3 | ~2.5 | 0 |

| Methyl 5-(m-Tolyl)pyrazine-2-carboxylate | ~228.25 | 0 | 3 | ~3.0 | 0 |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | ~314.26 | 2 | 6 | ~2.1 | 0 |

Ligand efficiency (LE) is another important metric. It assesses the binding energy of a compound per heavy atom, providing a measure of how efficiently a molecule binds to its target. It helps in prioritizing compounds that achieve high affinity without becoming excessively large or lipophilic. While specific LE values depend on the biological target, the relatively small size and potent activity of many pyrazine-2-carboxylic acid derivatives suggest they are often efficient ligands.

Pharmacophore Generation and Virtual Screening Approaches

Computational techniques are invaluable for accelerating the discovery of new drug candidates. Pharmacophore modeling and virtual screening are two such approaches that are highly applicable to scaffolds like pyrazine-2-carboxylic acid. researchgate.net

A pharmacophore model is an abstract 3D representation of the key molecular features necessary for biological activity. For a series of active pyrazine-2-carboxylic acid derivatives, a pharmacophore model would typically include features like a hydrogen bond donor (the carboxylic acid -OH), hydrogen bond acceptors (the pyrazine nitrogens), and an aromatic ring feature (the tolyl group). scispace.com This model can then be used as a 3D query to rapidly search large databases of chemical compounds (virtual screening) to identify novel molecules that match the pharmacophore and are therefore likely to possess the desired biological activity.

Molecular docking is another powerful computational tool used to predict how a molecule binds to the active site of a target protein. researchgate.netresearchgate.net Numerous studies have employed docking to investigate pyrazine-2-carboxylic acid derivatives. For instance, derivatives have been docked into the active sites of various targets, such as the antitubercular target DprE1 and the cancer-related protein Bcl-2. nih.govnih.govscispace.com These simulations help to:

Predict the binding orientation and conformation of the ligand.

Identify key amino acid residues involved in the interaction (e.g., through hydrogen bonds or hydrophobic contacts). scispace.comajchem-a.com

Explain observed SAR data at a molecular level.

Prioritize derivatives for synthesis and biological testing. semanticscholar.org

For this compound, docking studies could predict how the m-tolyl group fits into a hydrophobic pocket of a target enzyme, while the pyrazine-2-carboxylic acid portion forms hydrogen bonds with the protein backbone, providing a rational basis for designing more potent and selective analogues. ajchem-a.com

Emerging Research Avenues and Future Outlook

Integration of Artificial Intelligence and Machine Learning in Derivative Design and Prediction

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery and materials science. For a novel compound like 5-(m-Tolyl)pyrazine-2-carboxylic acid, these computational tools offer a powerful approach to predict its properties and design derivatives with enhanced activities. By leveraging large datasets of known pyrazine (B50134) derivatives and their biological activities, AI algorithms can identify quantitative structure-activity relationships (QSAR). This would allow for the virtual screening of a vast library of potential derivatives of this compound, prioritizing those with the highest predicted efficacy for specific biological targets.

Generative models, a subset of AI, could be employed to design entirely new molecules based on the this compound scaffold. These models can be trained to optimize for multiple parameters simultaneously, such as binding affinity to a target protein, synthetic accessibility, and favorable pharmacokinetic profiles. This in silico approach significantly accelerates the initial stages of research by focusing laboratory efforts on the most promising candidates.

Table 1: Potential Applications of AI/ML in the Study of this compound

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Predicts biological activity based on chemical structure. | Rapidly identifies potentially potent derivatives for synthesis. |

| Generative Design | Creates novel molecular structures with desired properties. | Expands the chemical space around the core scaffold. |

| ADMET Prediction | Forecasts absorption, distribution, metabolism, excretion, and toxicity. | Reduces late-stage failures in drug development. |

| Target Identification | Predicts potential biological targets for the compound. | Uncovers new therapeutic applications. |

Exploration of Novel and Greener Synthetic Methodologies for Pyrazine-2-carboxylic Acids

The synthesis of pyrazine-2-carboxylic acids and their derivatives is a cornerstone for their further investigation. Traditional synthetic routes can sometimes involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste generation. The principles of green chemistry are increasingly being applied to organic synthesis to address these environmental concerns.

Future research on this compound should focus on developing more sustainable synthetic pathways. This could involve the use of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions. Another avenue is the exploration of flow chemistry, where reactions are carried out in continuous-flow reactors. This technology offers improved safety, efficiency, and scalability compared to traditional batch processing. Furthermore, the use of greener solvents, such as water or bio-based solvents, and the development of catalyst systems that can be easily recovered and reused would significantly reduce the environmental footprint of synthesizing this class of compounds. A recent study has reported an environmentally benign method for preparing pyrazine derivatives from various compounds, which could be a cost-effective and green alternative. chemimpex.com

Deeper Mechanistic Elucidation of Biological Actions and Target Validation

Given the prevalence of the pyrazine-2-carboxylic acid motif in pharmacologically active compounds, it is highly probable that this compound and its derivatives will exhibit interesting biological activities. Pyrazine derivatives are known to possess a wide range of effects, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov

Initial research would involve high-throughput screening of this compound against a panel of biological targets to identify any potential therapeutic areas. Once a promising activity is identified, a deeper mechanistic elucidation will be crucial. This involves identifying the specific molecular target of the compound and understanding how their interaction leads to the observed biological effect. Techniques such as proteomics, genomics, and molecular docking simulations can be employed to pinpoint the target protein and characterize the binding interactions.

Target validation is a critical subsequent step to confirm that the identified target is indeed responsible for the therapeutic effect and is relevant to the disease . This can be achieved through genetic techniques like RNA interference (RNAi) or CRISPR-Cas9 to modulate the expression of the target protein and observe the impact on the compound's activity.

Development of Advanced Functional Materials Incorporating Pyrazine-2-carboxylic Acid Motifs

The applications of pyrazine-2-carboxylic acid derivatives are not limited to the biomedical field. Their unique electronic and structural properties make them attractive building blocks for the development of advanced functional materials. The pyrazine ring, being an electron-deficient system, can participate in various electronic interactions, making these compounds suitable for applications in organic electronics.

Incorporating this compound or its derivatives into polymers or metal-organic frameworks (MOFs) could lead to materials with novel optical, electronic, or catalytic properties. For instance, pyrazine-containing materials have been investigated for their potential use in sensors, organic light-emitting diodes (OLEDs), and as catalysts in chemical reactions. The tolyl group in this compound could also influence the packing and intermolecular interactions within a material, providing a means to fine-tune its bulk properties.

Table 2: Potential Functional Material Applications for Pyrazine-2-carboxylic Acid Derivatives

| Material Type | Potential Application | Key Property |

| Organic Polymers | Organic electronics, sensors | Charge transport, fluorescence |

| Metal-Organic Frameworks | Gas storage, catalysis, separation | Porosity, active sites |

| Coordination Polymers | Luminescent materials, magnetic materials | Metal-ligand interactions |

Prospects for Targeted Therapeutic Applications and Disease Area Focus (Non-Clinical)

Based on the known activities of related pyrazine-2-carboxylic acid derivatives, several non-clinical therapeutic areas present promising avenues for the future investigation of this compound.

One area of significant interest is oncology. Numerous pyrazine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. nih.gov Another potential application is in the field of infectious diseases. The pyrazine core is present in several antimicrobial agents, and novel derivatives could be effective against drug-resistant strains of bacteria and fungi. Furthermore, the anti-inflammatory properties of some pyrazine compounds suggest their potential use in treating chronic inflammatory diseases.

Future non-clinical studies should focus on evaluating the efficacy of this compound and its optimized derivatives in relevant cell-based and animal models of these diseases. These studies will be essential to establish a proof-of-concept for its therapeutic potential and to identify the most promising disease areas for further development.

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | H₂SO₄, isopropyl acetate, 75–80°C, 22.5h | 64% | |

| Purification | Recrystallization (ethyl acetate/hexanes) | >90% |

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substitution patterns (e.g., m-tolyl vs. para isomers). Compare chemical shifts with analogs like 5-(difluoromethyl)pyrazine-2-carboxylic acid (δ ~8.5 ppm for pyrazine protons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 245.08 for C₁₃H₁₂N₂O₂). Collision cross-section (CCS) data aids in structural validation (predicted CCS: 133–143 Ų) .

- Infrared Spectroscopy (IR): Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and pyrazine ring vibrations (~1600 cm⁻¹) .

Basic: What biological activities have been reported for pyrazine-2-carboxylic acid derivatives?

Methodological Answer:

- Antimicrobial Activity: Pyrazine-2-carboxylic acid derivatives inhibit Mycobacterium tuberculosis via conversion to pyrazinoic acid, disrupting membrane potential .

- Cytostatic Effects: Sorafenib analogs with pyrazine cores (e.g., IC₅₀ = 0.6–7.5 μM in HepG2 cells) show potent antitumor activity. Test 5-(m-Tolyl) derivatives using MTT assays with cancer cell lines .

- Metabolism: In vivo, alkyl-substituted pyrazines are oxidized to carboxylic acids (e.g., 5-hydroxypyrazine-2-carboxylic acid), detectable via HPLC-MS in urine .

Advanced: How does this compound participate in catalytic hydrocarbon oxidation?

Methodological Answer:

Pyrazine-2-carboxylic acid derivatives act as co-catalysts in vanadium-mediated oxidations. Key mechanisms include:

- Hydrogen Abstraction: The zwitterionic form facilitates proton transfer, generating hydroxyl radicals (HO·) that abstract H from alkanes (e.g., cyclohexane → cyclohexanol) .

- Reaction Monitoring: Use UV-vis spectroscopy to track V(V) → V(IV) transitions during H₂O₂ decomposition. Effective activation energy for cyclohexane oxidation is ~70 kJ/mol .

Contradiction Note: Some studies attribute radical generation to V(IV)-H₂O₂ interactions , while others emphasize pyrazine’s proton-shuttling role . Resolve via kinetic isotope effect (KIE) studies.

Advanced: How do substituents (e.g., m-tolyl) influence the structure-activity relationship (SAR) of pyrazine-2-carboxylic acid derivatives?

Methodological Answer:

- Electron-Donating Groups (e.g., m-tolyl): Enhance lipophilicity and membrane permeability, critical for intracellular targets (e.g., antitumor activity in HeLa cells) .

- Steric Effects: Bulky substituents (e.g., trifluoromethyl) reduce enzymatic hydrolysis, prolonging half-life. Compare with smaller groups (e.g., methoxy) using molecular docking .

Table 2: SAR of Selected Pyrazine Derivatives

| Compound | Substituent | IC₅₀ (μM) | Target |

|---|---|---|---|

| 5-(4-Fluorophenyl) derivative | Electron-withdrawing | 0.9 | HepG2 cells |

| 5-(Cyclobutylmethoxy) derivative | Steric bulk | 2.4 | E. coli |

Advanced: What methodologies are used to resolve contradictions in metabolite identification across studies?

Methodological Answer:

- Isotopic Labeling: Use ¹³C-labeled this compound to track metabolic pathways (e.g., hydroxylation vs. side-chain oxidation) .

- Cross-Species Comparison: Compare metabolite profiles in humans (primarily pyrazine-2-carboxylic acid) vs. rodents (5-hydroxy derivatives) using LC-MS/MS .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT): Model transition states for H-abstraction reactions. For example, calculate bond dissociation energies (BDEs) for C-H bonds in alkanes .

- Molecular Dynamics (MD): Simulate interactions between the m-tolyl group and vanadium complexes to optimize co-catalyst geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.